![molecular formula C11H17N3O2S B2959321 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide CAS No. 1280978-97-3](/img/structure/B2959321.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as DMMPA, and it is a pyrimidine derivative that has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of DMMPA involves its binding to the adenosine A3 receptor, which leads to the activation of various signaling pathways in the body. This activation results in the inhibition of cell proliferation, the reduction of inflammation, and the modulation of the immune response. DMMPA has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
DMMPA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the modulation of the immune response. In addition, DMMPA has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. DMMPA has also been studied for its potential use in the treatment of cardiovascular diseases due to its ability to reduce inflammation and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
DMMPA has several advantages for lab experiments, including its high yield of synthesis, its ability to interact with specific receptors in the body, and its potential applications in various fields of medicine and pharmacology. However, DMMPA also has limitations for lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of DMMPA, including its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Further research is needed to determine the safety and efficacy of DMMPA, as well as its potential side effects and interactions with other drugs. In addition, future studies could focus on the development of new synthesis methods for DMMPA and the optimization of its pharmacological properties. Overall, DMMPA has significant potential for use in the field of medicine and pharmacology, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
DMMPA can be synthesized through various methods, including the reaction of 2-amino-4,6-dimethyl-5-thiomethylpyrimidine with N-methoxypropanamide in the presence of a base such as sodium hydride. This method results in the formation of DMMPA with a yield of approximately 70%. Other methods of synthesis include the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid with N-methoxypropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
DMMPA has potential applications in the field of medicine and pharmacology due to its ability to interact with specific receptors in the body. Research has shown that DMMPA can bind to the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. DMMPA has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7-9(5-6-10(15)14-16-3)8(2)13-11(12-7)17-4/h5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBNDUAEHDEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

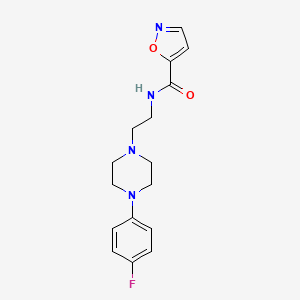
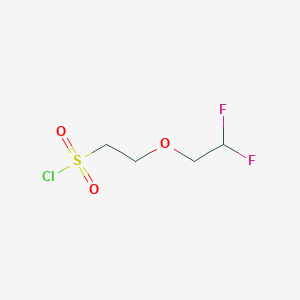
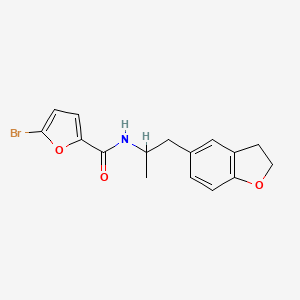
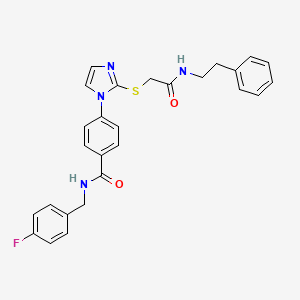

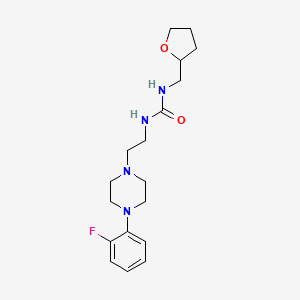
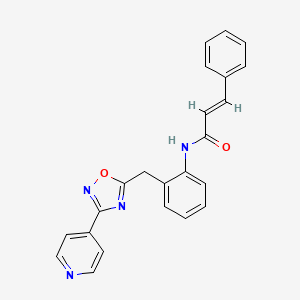
![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)

![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)
